molecular formula C14H17NO B183789 (3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine CAS No. 893578-86-4

(3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine

Cat. No. B183789
M. Wt: 215.29 g/mol
InChI Key: MYBDHXSMSSJURH-UHFFFAOYSA-N
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Description

“(3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine” is a chemical compound with the molecular formula C14H17NO . It is also known by its IUPAC name, 3-phenyl-N-(tetrahydro-2-furanylmethyl)-2-propyn-1-amine hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO.ClH/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14;/h1-3,6-7,14-15H,5,9-12H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.76 .

Scientific Research Applications

Hydroamination and Synthesis of Amino Derivatives

The hydroamination of ethynyl- and propynyl-based compounds, including those with furanyl and tetrahydroindolic backbones, is a key method for synthesizing amino derivatives. These reactions, proceeding under mild conditions, yield products with significant stereoselectivity and potential for further chemical transformations. Such processes are fundamental in organic synthesis, enabling the development of novel compounds with applications ranging from materials science to pharmaceuticals (Sobenina et al., 2010).

Renewable Building Blocks for Materials Science

The use of renewable phenolic compounds, like phloretic acid, in reaction with furfurylamine demonstrates the shift towards sustainable chemistry. Such approaches not only enhance the reactivity of hydroxyl-bearing molecules but also pave the way for creating bio-based materials with wide-ranging applications, including in the construction of polybenzoxazine, a material noted for its thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Functional Modification of Hydrogels

Amine compounds, through condensation reactions, modify poly vinyl alcohol/acrylic acid hydrogels, improving their swelling properties and thermal stability. This modification has implications for medical applications, showcasing the versatility of amine-functionalized polymers in creating materials tailored for specific uses, such as drug delivery systems and tissue engineering scaffolds (Aly & El-Mohdy, 2015).

Catalysis and Synthesis of Nitrogen Ylides

The catalytic activity of complexes, such as [RuCl(η5-C5H5)(PPh3)2], in generating nitrogen ylides from tertiary amines and α-diazo ketones, illustrates the importance of catalysis in organic synthesis. Such reactions lead to the efficient formation of α-amino ketones, highlighting the role of catalysts in facilitating complex chemical transformations with high specificity and yield, relevant for synthesizing pharmaceuticals and fine chemicals (Zotto et al., 2000).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains important information about the compound’s potential hazards, safe handling procedures, and emergency response measures.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-phenylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14/h1-3,6-7,14-15H,5,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBDHXSMSSJURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406000
Record name N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine

CAS RN

893578-86-4
Record name N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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